molecular formula C18H17N5O2S B13788461 1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- CAS No. 66355-06-4

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-

Cat. No.: B13788461
CAS No.: 66355-06-4
M. Wt: 367.4 g/mol
InChI Key: RZSKANGVWOPCHS-UHFFFAOYSA-N
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Description

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at specific positions on the indole ring.

    Attachment of the Tetrazole Group: The tetrazole group can be introduced via cycloaddition reactions involving azides and nitriles.

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Cycloaddition: The tetrazole group can participate in cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:

    1H-Indole, 5-methoxy-2-phenyl: Lacks the tetrazole and thioether groups, resulting in different chemical and biological properties.

    1H-Indole, 5-methoxy-2-(4-methoxyphenyl): Similar structure but without the tetrazole group, leading to different reactivity and applications.

    1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-thioether:

The uniqueness of 1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

66355-06-4

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole

InChI

InChI=1S/C18H17N5O2S/c1-24-12-5-3-11(4-6-12)17-18(26-10-16-20-22-23-21-16)14-9-13(25-2)7-8-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21,22,23)

InChI Key

RZSKANGVWOPCHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)OC)SCC4=NNN=N4

Origin of Product

United States

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